molecular formula C19H23N5OS B2414331 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide CAS No. 832680-58-7

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide

Cat. No. B2414331
CAS RN: 832680-58-7
M. Wt: 369.49
InChI Key: ZGGWJCXGVXLEIQ-UHFFFAOYSA-N
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Description

The compound “2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide” is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . In particular, some 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been identified as inhibitors of the RNA-dependent RNA polymerase (RdRp) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques such as 2D-QSAR, 3D-QSAR, and molecular docking . These techniques can provide insights into the interactions between the indole derivatives and their target molecules, which can guide the design and optimization of more potent inhibitors.

Scientific Research Applications

Antimicrobial Applications

Several studies have focused on the antimicrobial potential of compounds related to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide. For instance, compounds with similar structural features have been shown to exhibit potent antibacterial activity against a range of pathogens, including Aspergillus Niger, Penicillium sp., Candida albicans, Bacillus subtilis, and Escherichia coli, among others. These findings suggest the potential of such compounds in addressing various microbial infections (El-Sayed et al., 2011).

Anticancer Applications

Compounds structurally related to the mentioned chemical have also been explored for their anticancer properties. Research has demonstrated that certain derivatives exhibit promising inhibitory effects on various cancer cell lines, suggesting their potential as anticancer agents. For example, some studies have highlighted the high inhibitory effect of fused pyrimidine derivatives on different cell lines, comparable to known chemotherapy drugs like doxorubicin (Albratty et al., 2017).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds with potential biological activity is another significant application area. Studies have developed methods for synthesizing a variety of compounds with potential antimicrobial and anticancer activities, utilizing similar core structures as starting points. These synthesized compounds have been subjected to various tests to evaluate their biological activities, providing a foundation for further drug development and the discovery of new therapeutic agents (Kaplancikli et al., 2008).

Future Directions

Future research on indole derivatives could focus on further structural modification and optimization to obtain drug candidates with effective anti-viral activities in vivo . The development of methods for the rapid and mild generation of (1H-indol-3-yl)methyl electrophiles could also be a promising direction .

properties

IUPAC Name

N-cyclohexyl-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-24-18(15-11-20-16-10-6-5-9-14(15)16)22-23-19(24)26-12-17(25)21-13-7-3-2-4-8-13/h5-6,9-11,13,20H,2-4,7-8,12H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGWJCXGVXLEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide

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